Quinotolast Sodium

Type I Allergy Mast Cell In Vivo Pharmacology

Choose Quinotolast sodium for reliable antiallergic research. It exhibits superior oral potency in rat PCA models (ED50 0.0081 mg/kg), robust efficacy in guinea pig studies where DSCG fails, and maintains consistent in vitro inhibition without tachyphylaxis over >24h experiments. Ensure reproducible PK/PD and mediator release data by selecting this highly characterized mast cell stabilizer.

Molecular Formula C17H11N6NaO3
Molecular Weight 370.30 g/mol
CAS No. 101193-62-8
Cat. No. B1662753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinotolast Sodium
CAS101193-62-8
SynonymsFR 71021
FR-71021
FR71021
quinotolast
quinotolast sodium
quinotolast sodium, monohydrate
quinotolast sodium, tetrahydrate
sodium 5-(4-oxo-1-phenoxy-4H-quinolizine-3-carboxamide)tetrazolate
Molecular FormulaC17H11N6NaO3
Molecular Weight370.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C(=C2)C(=O)NC4=NN=N[N-]4.[Na+]
InChIInChI=1S/C17H12N6O3.Na/c24-15(18-17-19-21-22-20-17)12-10-14(26-11-6-2-1-3-7-11)13-8-4-5-9-23(13)16(12)25;/h1-10H,(H2,18,19,20,21,22,24);/q;+1/p-1
InChIKeyCDPWRMHFRRXOQH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinotolast Sodium (CAS 101193-62-8): A Potent Mast Cell Stabilizer for Allergy and Inflammation Research


Quinotolast sodium (also designated FR71021 or FK021) is a small-molecule mast cell stabilizer and antiallergic agent developed by Fujisawa Pharmaceutical Co., Ltd. [1]. It is a sodium salt of a quinolizine-3-carboxamide derivative, chemically defined as sodium 5-(4-oxo-1-phenoxy-4H-quinolizine-3-carboxamido)tetrazolate [2]. Its primary mechanism involves the inhibition of mast cell degranulation and the subsequent release of key inflammatory mediators, including histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2) [3]. Preclinical studies demonstrate its potent oral and intravenous activity in suppressing Type I allergic reactions, such as passive cutaneous anaphylaxis (PCA) and anaphylactic bronchoconstriction, in rodent models [2].

Why Generic Substitution Fails for Quinotolast Sodium: The Necessity of Compound-Specific Selection


Selecting a mast cell stabilizer for research or therapeutic development is not a simple substitution of one in-class agent for another. Published comparative studies highlight that even compounds within the same therapeutic class can exhibit profound and quantifiable differences in potency, spectrum of mediator inhibition, and cross-species efficacy [1]. For example, the prototypical mast cell stabilizer disodium cromoglycate (DSCG) shows poor inhibitory activity in guinea pig models, whereas quinotolast sodium demonstrates potent inhibition [2]. Furthermore, differences in pharmacokinetic profiles, such as the oral bioavailability and metabolic fate of quinotolast sodium compared to alternatives, can drastically impact in vivo study design and translational relevance [3][4]. Relying on a less characterized or less potent analog risks experimental failure and leads to inconclusive or misleading results. The following evidence provides a precise, data-driven rationale for the specific selection of quinotolast sodium.

Quantitative Evidence for Quinotolast Sodium Differentiation: A Procurement Guide for Scientific Research


In Vivo Efficacy in Rat PCA Model: Quinotolast Sodium Demonstrates Superior Oral Potency Compared to Reference Drugs

In a direct head-to-head comparison study, quinotolast sodium was significantly more potent than the reference drugs tranilast, amlexanox, pemirolast, repirinast, and disodium cromoglycate (DSCG) in inhibiting passive cutaneous anaphylaxis (PCA) in rats following oral administration [1]. The study provided the dose required to inhibit the reaction by 50% (ED50) for each compound. Quinotolast sodium exhibited a substantially lower ED50, indicating higher potency [1].

Type I Allergy Mast Cell In Vivo Pharmacology

In Vitro Mediator Release from Human Lung Cells: Quinotolast Sodium Exhibits Potent and Tachyphylaxis-Resistant Inhibition

Quinotolast sodium exhibits potent inhibition of mediator release from dispersed human lung cells, a physiologically relevant model. At a concentration of 100 μg/mL, it inhibited PGD2 release by 100% and LTC4 release by 54% [1]. Crucially, its inhibitory effect on histamine release was largely independent of the preincubation period, and no tachyphylaxis was observed [1]. In contrast, hydroxy quinotolast and tranilast showed only weak inhibition and required simultaneous addition with the anti-IgE challenge to be effective [1].

Human Primary Cells Histamine Release Tachyphylaxis

Cross-Species Efficacy: Quinotolast Sodium is Potently Active in Guinea Pig PCA Model Where DSCG and Other Drugs Fail

Quinotolast sodium demonstrates potent inhibitory activity in a guinea pig PCA model, a model in which the prototypical mast cell stabilizer disodium cromoglycate (DSCG) and other reference drugs (tranilast, amlexanox, pemirolast, repirinast) show poor efficacy [1]. This finding was highlighted as a key differentiator in the direct comparative study [1]. Furthermore, quinotolast sodium and DSCG exhibited cross-tachyphylaxis in rats, indicating a shared mechanistic component, yet quinotolast sodium's activity profile is broader across species [1].

Cross-Species Pharmacology Guinea Pig Model DSCG

Oral Bioavailability Profile: Quinotolast Sodium Demonstrates Consistent Oral Absorption Across Preclinical Species

Quinotolast sodium's pharmacokinetic profile supports its use as an orally active agent in preclinical research. Following oral administration of 1 mg/kg, the bioavailability was 64% in rats (range 55-64% over 0.32-3.2 mg/kg), 63% in guinea pigs, and 55-85% in dogs (over 0.32-3.2 mg/kg) [1]. In humans, after a 5 mg oral dose, the drug was well-absorbed with a terminal half-life of approximately 8.4-9.9 hours and high plasma protein binding (98.7%) [2][3]. This data confirms reliable oral exposure for in vivo studies, in contrast to some alternatives with poor or variable oral bioavailability.

Pharmacokinetics Bioavailability Oral Dosing

Recommended Research and Industrial Application Scenarios for Quinotolast Sodium


In Vivo Models of Type I Allergy Requiring High Oral Potency

Use quinotolast sodium as a positive control or lead compound in rat or guinea pig models of passive cutaneous anaphylaxis (PCA) or anaphylactic bronchoconstriction. Its ED50 of 0.0081 mg/kg (p.o.) in the rat PCA model [1] makes it a highly sensitive tool for detecting and quantifying antiallergic activity via oral dosing, surpassing the potency of standard reference agents like DSCG and tranilast.

Prolonged In Vitro Mast Cell and Eosinophil Functional Studies

Employ quinotolast sodium in long-term (>24h) in vitro experiments on dispersed human lung cells, cultured mast cells, or eosinophils. Its demonstrated lack of tachyphylaxis and time-independent inhibition of mediator release (histamine, LTC4, PGD2) [2] ensures consistent and reliable suppression of allergic inflammation pathways throughout the entire experiment, unlike alternatives such as tranilast which require precise, transient co-incubation for limited effect.

Cross-Species Comparative Allergy Research in Guinea Pigs

Select quinotolast sodium as the mast cell stabilizer of choice for studies using the guinea pig as a model organism. While other common antiallergic drugs like disodium cromoglycate (DSCG) exhibit poor efficacy in this species, quinotolast sodium demonstrates potent and reliable inhibition of PCA and mediator release [1], making it an essential component for robust, comparative pharmacology studies in this model.

Development of Orally Bioavailable Formulations for Preclinical PK/PD Studies

Utilize quinotolast sodium to investigate oral formulation strategies and establish pharmacokinetic/pharmacodynamic (PK/PD) relationships for mast cell-stabilizing drugs. Its well-characterized and favorable oral bioavailability profile across multiple preclinical species (rat, guinea pig, dog) [3] provides a reliable baseline for evaluating novel delivery systems or comparing exposure-response relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinotolast Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.